molecular formula C13H16OS B12900046 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane CAS No. 192431-56-4

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane

Cat. No.: B12900046
CAS No.: 192431-56-4
M. Wt: 220.33 g/mol
InChI Key: IACIZOAWWUXWRQ-UHFFFAOYSA-N
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Description

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is a chemical compound with the molecular formula C13H16OS It is known for its unique structure, which includes a methylidene group and a phenylethylsulfanyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylideneoxolane with 2-phenylethylthiol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The phenylethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-4-[(2-phenylethyl)sulfanyl]furan
  • 3-Methylidene-4-[(2-phenylethyl)sulfanyl]thiophene
  • 3-Methylidene-4-[(2-phenylethyl)sulfanyl]pyrrole

Uniqueness

3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with furan, thiophene, or pyrrole rings, the oxolane ring offers different reactivity and stability, making it valuable for specific applications.

Properties

CAS No.

192431-56-4

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-methylidene-4-(2-phenylethylsulfanyl)oxolane

InChI

InChI=1S/C13H16OS/c1-11-9-14-10-13(11)15-8-7-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2

InChI Key

IACIZOAWWUXWRQ-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC1SCCC2=CC=CC=C2

Origin of Product

United States

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